para-amino-Blebbistatin
Overview
Description
para-amino-Blebbistatin: is a water-soluble, non-fluorescent, photostable myosin II inhibitor. It is a derivative of blebbistatin, developed to overcome some of the limitations of blebbistatin, such as phototoxicity and poor solubility . This compound has shown promise in various research applications due to its favorable inhibitory properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-amino-Blebbistatin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: para-amino-Blebbistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
para-amino-Blebbistatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study myosin II inhibition and its effects on various biochemical pathways.
Medicine: Potential therapeutic applications in targeting myosin II-related diseases and conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting myosin II.
Mechanism of Action
para-amino-Blebbistatin exerts its effects by binding to the myosin-ADP-Pi complex and interfering with phosphate release. This selective inhibition of myosin II activity disrupts the ATPase activity of myosin, thereby affecting various cellular processes that rely on myosin II function . The molecular targets and pathways involved include the actin-myosin interaction, which is crucial for muscle contraction and other cellular movements .
Comparison with Similar Compounds
Blebbistatin: The parent compound from which para-amino-Blebbistatin is derived.
para-Nitroblebbistatin: Another derivative of blebbistatin, known for its non-cytotoxic and photostable properties.
Uniqueness: this compound stands out due to its enhanced water solubility, non-fluorescent nature, and photostability. These properties make it a more suitable candidate for various research applications, especially those involving live cell imaging and high-concentration experiments .
Properties
IUPAC Name |
(3aS)-1-(4-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-21(17(18)20-15)13-5-3-12(19)4-6-13/h2-7,10,23H,8-9,19H2,1H3/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWLZINJPRNWFF-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336358 | |
Record name | para-amino-Blebbistatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097734-03-5 | |
Record name | para-amino-Blebbistatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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